molecular formula C19H14O B13771491 7-Methoxybenz[a]anthracene CAS No. 6366-20-7

7-Methoxybenz[a]anthracene

Cat. No.: B13771491
CAS No.: 6366-20-7
M. Wt: 258.3 g/mol
InChI Key: HJZXAMRDNRIFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxybenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group attached to the benzene ring. This compound is part of the larger benz[a]anthracene family, known for their extended aromatic systems and significant biological activities. These compounds are often studied for their photophysical, photochemical, and biological properties .

Chemical Reactions Analysis

7-Methoxybenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, which can reduce the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce dihydroanthracenes .

Scientific Research Applications

7-Methoxybenz[a]anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxybenz[a]anthracene involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects. The compound can also interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

7-Methoxybenz[a]anthracene is similar to other benz[a]anthracene derivatives, such as 7,12-dimethylbenz[a]anthracene and 7,8,9,10-tetrahydrobenz[a]anthracene. These compounds share the extended aromatic system and the ability to intercalate into DNA. this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity .

Similar Compounds

  • 7,12-Dimethylbenz[a]anthracene
  • 7,8,9,10-Tetrahydrobenz[a]anthracene
  • Anthracene
  • Benz[a]anthracene

Properties

CAS No.

6366-20-7

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

7-methoxybenzo[a]anthracene

InChI

InChI=1S/C19H14O/c1-20-19-16-9-5-3-7-14(16)12-18-15-8-4-2-6-13(15)10-11-17(18)19/h2-12H,1H3

InChI Key

HJZXAMRDNRIFQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.